

Technical Guide: Isotopic Purity of Mabuterol-d9

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Compound of Interest

Compound Name: Mabuterol-d9

Cat. No.: B565552

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This technical guide provides an in-depth analysis of the isotopic purity of **Mabuterol-d9**, a deuterated analog of the β 2-adrenergic receptor agonist, Mabuterol. This document outlines the quantitative data regarding its isotopic enrichment, details the experimental protocols for its determination, and visualizes key related pathways and workflows. **Mabuterol-d9** is frequently utilized as an internal standard in pharmacokinetic and analytical research, where its isotopic purity is a critical parameter for accurate quantification of the parent compound.[1]

Data Presentation: Isotopic Purity of Mabuterol-d9

The isotopic purity of a deuterated compound refers to the percentage of the substance that is appropriately labeled with the deuterium isotope. The following table summarizes the reported isotopic purity for **Mabuterol-d9** from various sources.

Supplier/Source	Reported Isotopic Purity	Notes
Santa Cruz Biotechnology	98%	Lot-specific data available on Certificate of Analysis.
Achemtek	>98%	For research and development use only.[2]
Tu, Y., et al. (2016)	98.5%	Determined by ^1H NMR and liquid chromatography-tandem mass spectrometry.[3]

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds such as **Mabuterol-d9** is crucial for their application as internal standards in quantitative analysis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS techniques, such as Electrospray Ionization (ESI-HRMS) and Ultra-Performance Liquid Chromatography coupled with HRMS (UPLC-HRMS), are powerful tools for assessing isotopic enrichment.^[4]

- Principle: HRMS distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). The high resolution allows for the separation of the signals from the deuterated compound and its non-deuterated counterpart, as well as other isotopic variants.
- Methodology:
 - Sample Preparation: A solution of **Mabuterol-d9** is prepared in a suitable solvent.
 - Infusion/Chromatography: The sample is either directly infused into the mass spectrometer (ESI-HRMS) or first separated from any impurities using UPLC.
 - Mass Spectral Acquisition: A full scan mass spectrum is acquired in a high-resolution mode.
 - Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the expected m/z values of the deuterated (d9), partially deuterated, and non-deuterated (d0) forms of Mabuterol. The relative abundance of these species is used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

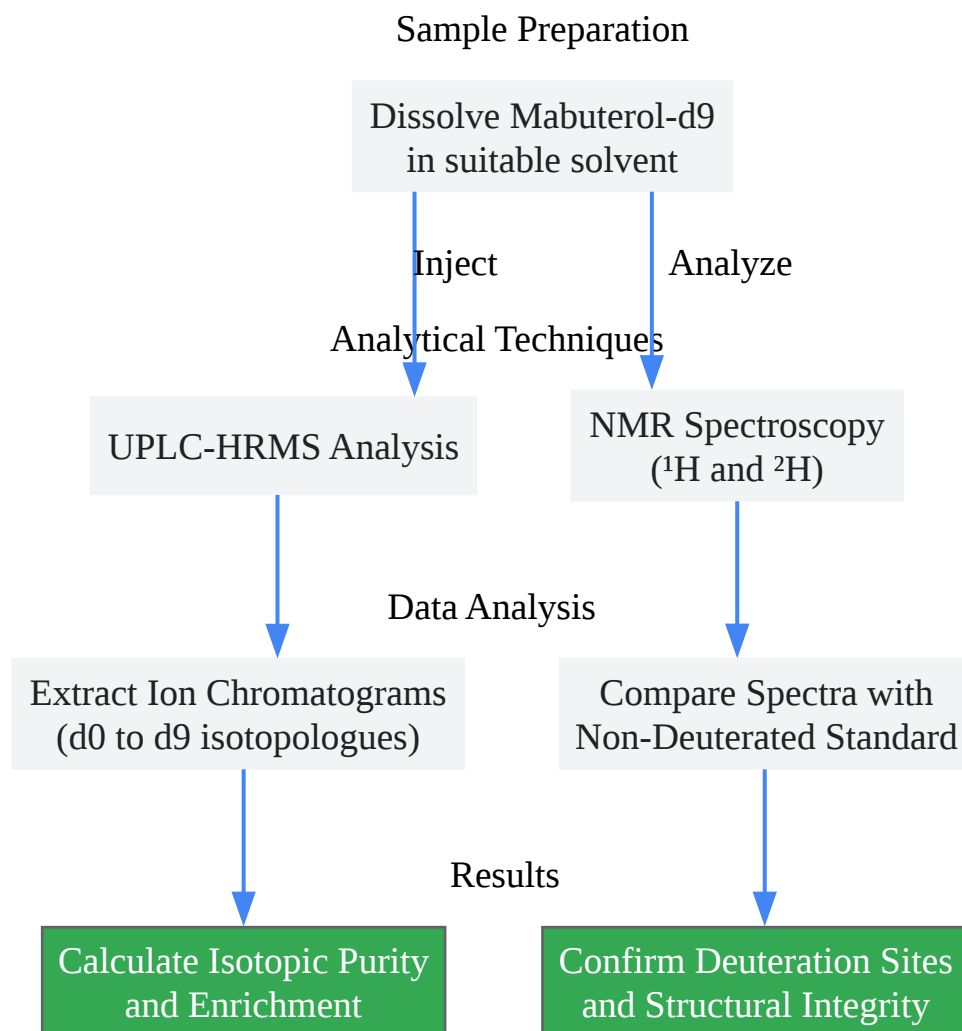
NMR spectroscopy provides information on the structural integrity and the positions of deuterium labeling.

- Principle: In ^1H NMR, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal. Conversely, ^2H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule.
- Methodology:
 - Sample Preparation: The **Mabuterol-d9** sample is dissolved in an appropriate deuterated solvent.
 - Spectral Acquisition: Both ^1H and ^2H NMR spectra are acquired.
 - Data Analysis: The ^1H NMR spectrum of **Mabuterol-d9** is compared to that of a non-deuterated Mabuterol standard to identify the sites of deuteration by observing the absence of proton signals. The ^2H NMR spectrum is used to confirm the presence of deuterium at the expected positions. The integration of the remaining proton signals in the ^1H spectrum can be used to estimate the isotopic enrichment.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound using HRMS and NMR.

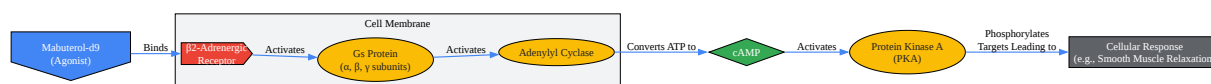


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Caption: Workflow for Isotopic Purity Determination.

Mabuterol Signaling Pathway: β 2-Adrenergic Receptor Cascade

Mabuterol acts as an agonist for the β 2-adrenergic receptor (β 2-AR), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including smooth muscle relaxation.^{[5][6]}



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Caption: β 2-Adrenergic Receptor Signaling Pathway.

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